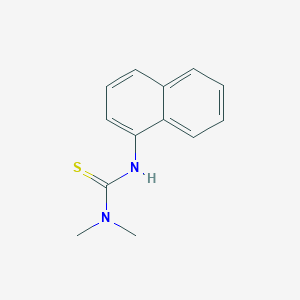

N,N-Dimethyl-N'-(1-naphthyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl-N'-(1-naphthyl)thiourea is a useful research compound. Its molecular formula is C13H14N2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DMTU has been studied for various biological activities, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Recent studies have demonstrated that DMTU exhibits significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 625 µg/mL |

| S. aureus | 0.25 µg/mL (GyrB inhibition) |

| S. pyogenes | 0.5–1 µg/mL (ParE inhibition) |

These results suggest that DMTU could serve as a promising candidate for developing new antibacterial agents .

Anticancer Activity

DMTU has also shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The cytotoxic effects were evaluated using IC50 values, where lower values indicate higher potency:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | < 5 |

| HCT116 | < 10 |

| A549 | < 7 |

In some cases, DMTU demonstrated greater cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the efficacy of DMTU against multi-drug resistant strains of bacteria found that it significantly inhibited bacterial growth at low concentrations, suggesting its potential use in treating infections caused by resistant pathogens .

- Anticancer Research : In vitro studies on human cancer cell lines revealed that DMTU not only inhibited cell growth but also triggered apoptotic pathways, indicating its potential as a novel anticancer therapeutic .

- Environmental Applications : Recent research explored the use of DMTU derivatives in photocatalytic degradation of organic pollutants in wastewater treatment, showcasing their versatility beyond medicinal applications .

Analyse Chemischer Reaktionen

Cyclization Reactions

Thiourea derivatives undergo cyclization with α-halo carbonyl compounds or aldehydes:

Thiazolidinone Formation

Reaction with chloroacetic acid under ultrasound irradiation yields thiazolidinone derivatives:

textThiourea + ClCH₂COOH → Thiazolidinone (via cyclocondensation)

Conditions :

| Solvent | Method | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Acetone | Ultrasonic | 50 | 45 | 92 |

Key Data :

Benzylidene-Thiazolidinone Derivatives

Condensation with 4-chlorobenzaldehyde in ethanol forms benzylidene adducts:

textThiazolidinone + ArCHO → Benzylidene-thiazolidinone

Conditions :

Key Data :

Reactions with Hydrazine

Condensation with hydrazine hydrate forms 1,2,4-triazole derivatives:

textThiourea + NH₂NH₂ → 1,2,4-Triazole

Optimized Conditions :

-

Solvent: Dichloromethane (DCM)

-

Equivalents: 2.0 eq hydrazine hydrate

-

Temperature: Reflux (40°C)

-

Time: 90 min

Challenges :

Thiazole Derivatives

Reaction with phenacyl bromide produces thiazoles:

textThiourea + PhCOCH₂Br → Thiazole

Conditions :

Spectroscopic Evidence :

Solvent and Method Optimization

Comparative reaction efficiencies for thiourea derivatives ( ):

| Entry | Solvent | Method | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | Stirring | 23 | 300 | 63 |

| 2 | Acetonitrile | Stirring | 23 | 300 | 87 |

| 8 | Acetonitrile | Ultrasound | 23 | 45 | 95 |

Ultrasound significantly enhances reaction rates and yields due to cavitation effects .

Stability and Side Reactions

Eigenschaften

CAS-Nummer |

2742-61-2 |

|---|---|

Molekularformel |

C13H14N2S |

Molekulargewicht |

230.33 g/mol |

IUPAC-Name |

1,1-dimethyl-3-naphthalen-1-ylthiourea |

InChI |

InChI=1S/C13H14N2S/c1-15(2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16) |

InChI-Schlüssel |

HZBFIAGEXNGKHJ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)NC1=CC=CC2=CC=CC=C21 |

Kanonische SMILES |

CN(C)C(=S)NC1=CC=CC2=CC=CC=C21 |

Key on ui other cas no. |

2742-61-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.